An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Synthesis, Applications, and Core Chemical Properties
An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Synthesis, Applications, and Core Chemical Properties
This guide provides an in-depth technical overview of Ethyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, mechanistic insights, and critical applications, with a focus on practical, field-proven knowledge.
Section 1: Compound Identification and Core Properties
Ethyl 2-amino-5-chlorobenzoate, also known by its synonym Ethyl 5-chloroanthranilate, is a substituted aromatic ester. Its structure, featuring an amino group, a chlorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block in organic synthesis.
The definitive identifier for the free base form of this compound is CAS Number 63243-75-4 [1][2]. It is crucial to note that while the hydrochloride salt (HCl) is a common variant, used to enhance solubility and stability, it often does not have a separate CAS number and is typically referenced by the parent compound's identifier. This guide focuses on the free base, with protocols for salt formation discussed in subsequent sections.
The fundamental properties of Ethyl 2-amino-5-chlorobenzoate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 63243-75-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1] |
| IUPAC Name | ethyl 2-amino-5-chlorobenzoate | [1][2] |
| Synonyms | Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester | [1] |
| Boiling Point | 307.6°C at 760 mmHg | [2] |
| Density | 1.262 g/cm³ | [2] |
| Flash Point | 139.8°C | [2] |
| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |
| Stability | Sensitive to light and moisture. Should be stored in a cool, dark, and dry environment. | [1] |
Section 2: Synthesis and Mechanistic Insights
The primary and most common route for synthesizing Ethyl 2-amino-5-chlorobenzoate is through the Fischer esterification of its carboxylic acid precursor, 2-amino-5-chlorobenzoic acid (CAS No: 635-21-2)[4]. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of the title compound from 2-amino-5-chlorobenzoic acid. The causality behind the choice of reagents is critical: absolute ethanol serves as both the solvent and the reactant, while a strong acid like sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate nucleophilic attack by the ethanol.
Materials:
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2-amino-5-chlorobenzoic acid
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Absolute Ethanol (EtOH), anhydrous
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating plate
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask, add 2-amino-5-chlorobenzoic acid and an excess of absolute ethanol. A typical ratio is 1:10 w/v (e.g., 10 g of acid in 100 mL of ethanol).
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Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalytic loading is ~5% of the volume of ethanol. This addition is exothermic and should be done cautiously.
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Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and the saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Exercise caution due to CO₂ evolution.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure Ethyl 2-amino-5-chlorobenzoate.
Workflow Diagram: Synthesis of Ethyl 2-amino-5-chlorobenzoate
Caption: Fischer Esterification Workflow.
Protocol: Preparation of the Hydrochloride Salt
For applications requiring enhanced aqueous solubility, the free base can be converted to its hydrochloride salt.
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Dissolve the purified Ethyl 2-amino-5-chlorobenzoate in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
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Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in dioxane).
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Section 3: Applications in Drug Development and Organic Synthesis
Ethyl 2-amino-5-chlorobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature (an amine and an ester) allows for a wide range of subsequent chemical modifications.
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Pharmaceutical Intermediates: The parent acid, 2-amino-5-chlorobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory drugs, antimicrobials, and certain central nervous system agents like diazepam[5]. The ethyl ester provides a protected form of the carboxylic acid, which can be hydrolyzed in a later synthetic step if needed[1].
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Building Block for Heterocycles: The amino group is a key nucleophile for constructing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. For example, it can be used to synthesize quinazolinones and benzodiazepines.
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Agrochemicals: The core structure is also found in intermediates used for producing herbicides and pesticides[5].
Logical Relationship: Role as a Synthetic Intermediate
Caption: Synthetic Utility of the Compound.
Section 4: Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 2-amino-5-chlorobenzoate and its precursors is paramount. The following guidelines are based on standard safety data sheets for similar compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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In case of Contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to ensure its stability[1].
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before any experimental work is undertaken.
References
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Anshul Specialty Molecules, "2-Amino-5-Chloro Benzoic acid". [Link]
